
Zopiclone-d8 N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zopiclone-d8 N-Oxide is a deuterated analog of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. The compound is labeled with deuterium, which is a stable isotope of hydrogen, and it is used in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zopiclone-d8 N-Oxide involves the introduction of deuterium atoms into the Zopiclone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms into the desired positions on the molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to ensure the high purity of the final product. The production process is carefully monitored to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: Zopiclone-d8 N-Oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the compound’s behavior in different environments and its interactions with other chemicals .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, with specific temperature, pressure, and solvent requirements .
Major Products Formed: The major products formed from the reactions of this compound include its N-desmethyl and N-oxide derivatives. These products are crucial for studying the compound’s metabolic pathways and its potential effects on biological systems .
Aplicaciones Científicas De Investigación
Zopiclone-d8 N-Oxide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis of Zopiclone and its metabolites. In biology and medicine, it is used to study the pharmacokinetics and metabolism of Zopiclone, providing valuable insights into its absorption, distribution, metabolism, and excretion. In the industry, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Zopiclone-d8 N-Oxide involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the benzodiazepine receptor site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. This mechanism is similar to that of Zopiclone, but the presence of deuterium atoms may influence its pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Zopiclone-d8 N-Oxide include other deuterated analogs of Zopiclone, such as Zopiclone-d4 and Zopiclone-d6. These compounds share similar chemical structures and pharmacological properties but differ in the number and positions of deuterium atoms .
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and the rate of drug metabolism, making it a valuable tool for studying the pharmacokinetics and dynamics of Zopiclone and its derivatives .
Propiedades
Fórmula molecular |
C17H17ClN6O4 |
|---|---|
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |
InChI |
InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Clave InChI |
IPTIKKTXLHVRKN-COMRDEPKSA-N |
SMILES isomérico |
[2H]C1(C([N+](C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])(C)[O-])([2H])[2H])[2H] |
SMILES canónico |
C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
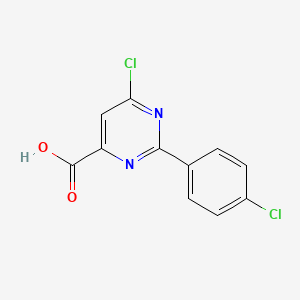
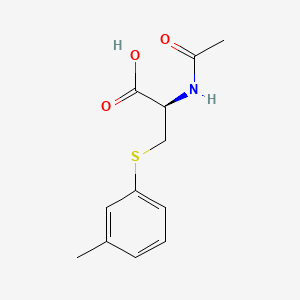

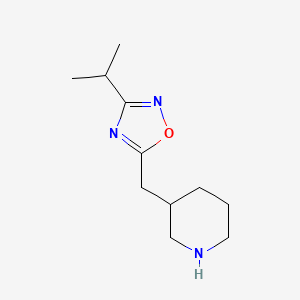

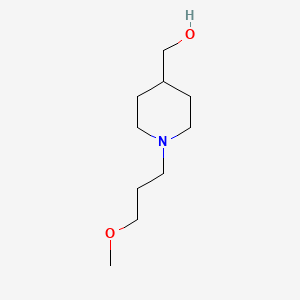
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
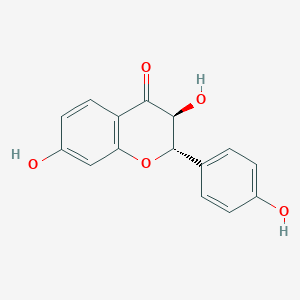
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
![(1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B13442583.png)
